molecular formula C21H22N4O3 B2714110 2-(2-methoxyphenyl)-1-(3-(4-(phenoxymethyl)-1H-1,2,3-triazol-1-yl)azetidin-1-yl)ethanone CAS No. 2034543-83-2

2-(2-methoxyphenyl)-1-(3-(4-(phenoxymethyl)-1H-1,2,3-triazol-1-yl)azetidin-1-yl)ethanone

Cat. No.: B2714110
CAS No.: 2034543-83-2
M. Wt: 378.432
InChI Key: QBIQOQRPEXDSDT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 2-(2-methoxyphenyl)-1-(3-(4-(phenoxymethyl)-1H-1,2,3-triazol-1-yl)azetidin-1-yl)ethanone features a 2-methoxyphenyl group attached to an ethanone moiety, which is further linked to an azetidine (4-membered nitrogen-containing ring) substituted at the 3-position with a 4-(phenoxymethyl)-1,2,3-triazole group. The 1,2,3-triazole ring, synthesized via copper-catalyzed azide-alkyne cycloaddition (CuAAC) , contributes to metabolic stability and hydrogen-bonding interactions. The methoxyphenyl group may influence lipophilicity and π-π stacking interactions in biological targets .

Properties

IUPAC Name

2-(2-methoxyphenyl)-1-[3-[4-(phenoxymethyl)triazol-1-yl]azetidin-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N4O3/c1-27-20-10-6-5-7-16(20)11-21(26)24-13-18(14-24)25-12-17(22-23-25)15-28-19-8-3-2-4-9-19/h2-10,12,18H,11,13-15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QBIQOQRPEXDSDT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1CC(=O)N2CC(C2)N3C=C(N=N3)COC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-(2-Methoxyphenyl)-1-(3-(4-(phenoxymethyl)-1H-1,2,3-triazol-1-yl)azetidin-1-yl)ethanone, known by its CAS number 2034543-83-2, is a compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

The molecular formula of the compound is C21H22N4O3C_{21}H_{22}N_{4}O_{3} with a molecular weight of 378.4 g/mol. The structure includes a methoxyphenyl group and a triazole moiety, which are often associated with diverse biological activities.

Biological Activity Overview

Research into the biological activity of this compound has highlighted several key areas:

Anticancer Activity

Studies have indicated that derivatives of compounds containing the triazole ring exhibit significant anticancer properties. For instance, related triazole derivatives have been shown to inhibit cell proliferation in various cancer cell lines, including breast and colon cancer cells. The mechanism often involves interference with cell cycle progression and apoptosis induction.

Table 1: Summary of Anticancer Activity

Cell LineIC50 (µM)Mechanism of Action
MCF7 (Breast)10Cell cycle arrest in G2/M phase
HT-29 (Colon)15Induction of apoptosis
M21 (Melanoma)12Disruption of microtubule dynamics

Antimicrobial Activity

The antimicrobial properties of compounds similar to this compound have also been explored. Research indicates that these compounds can exhibit bactericidal effects against both gram-positive and gram-negative bacteria.

Table 2: Antimicrobial Activity

BacteriaMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Pseudomonas aeruginosa128 µg/mL

The biological activity of this compound is largely attributed to its ability to interact with various cellular targets:

  • Inhibition of Tubulin Polymerization : Similar compounds have been shown to disrupt microtubule formation, leading to cell cycle arrest.
  • Induction of Apoptosis : The activation of apoptotic pathways through caspase activation has been observed in treated cells.
  • Antioxidant Properties : Some studies suggest that derivatives can scavenge free radicals, contributing to their cytoprotective effects.

Case Studies

A notable study evaluated the efficacy of a derivative compound in vivo using a mouse model for breast cancer. The results demonstrated a significant reduction in tumor size compared to the control group, supporting the compound's potential as a therapeutic agent.

Case Study Summary

Study Title : Efficacy of Triazole Derivatives in Breast Cancer Models
Model Used : Mouse xenograft model
Findings :

  • Tumor size reduction by approximately 40%
  • Increased survival rates among treated mice

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Triazole-Ethanone Motifs

The following compounds share structural similarities with the target molecule, differing primarily in substituents, heterocyclic rings, or linker groups:

Compound Name Key Structural Features Yield Biological Activity (if reported) Reference
2-[4-(2-Methoxyphenyl)-1H-1,2,3-triazol-1-yl]-1-(pyrrolidin-1-yl)ethanone (2cah) Pyrrolidine (5-membered ring) instead of azetidine; lacks phenoxymethyl group 89% Not reported
1-(Azepan-1-yl)-2-[4-(2-methoxyphenyl)-1H-1,2,3-triazol-1-yl]ethanone (2dah) Azepane (7-membered ring) instead of azetidine; lacks phenoxymethyl group 88% Not reported
2-(4-((9H-Carbazol-9-yl)methyl)-1H-1,2,3-triazol-1-yl)-1-(3-bromo-4-hydroxyphenyl)ethanone Carbazole-phenolic substituent; ethanone-triazole core Not reported IC50 = 1.0 µM (antidiabetic)
1-(4-(Benzothiazol-2-yl)piperazin-1-yl)-2-(4-(3-hydroxypropyl)-1H-1,2,3-triazol-1-yl)ethanone Benzothiazole-piperazine linker; hydroxypropyl substituent on triazole Not reported Anticancer screening

Key Observations

Impact of Heterocyclic Rings :

  • The azetidine ring in the target compound introduces steric constraints and increased ring strain compared to pyrrolidine (5-membered) or azepane (7-membered) analogues . This may enhance binding specificity in enzyme pockets.
  • Piperazine-containing derivatives (e.g., compounds in ) exhibit improved solubility due to the basic nitrogen but lack the compactness of azetidine.

Substituent Effects: The phenoxymethyl group on the triazole in the target compound distinguishes it from analogues with simpler aryl (e.g., 2-methoxyphenyl in ) or alkyl substituents. This group may enhance hydrophobic interactions in biological targets. Carbazole- and benzothiazole-containing derivatives () show marked biological activity (e.g., antidiabetic IC50 = 0.8–1.0 µM), suggesting that electron-rich aromatic systems improve target engagement.

Synthetic Efficiency: Triazole-ethanone derivatives are typically synthesized via CuAAC or nucleophilic substitution of α-halogenated ketones with triazoles . Yields for analogues range from 87% to 99% , indicating robust scalability.

Physicochemical and Spectroscopic Comparisons

Property Target Compound 2cah 2dah Carbazole Derivative
Molecular Weight ~425 g/mol (estimated) 287 g/mol 311 g/mol 437 g/mol
LC-MS (ESI) Not reported m/z 287 [M + 1]⁺ m/z 287 [M + 1]⁺ m/z 438 [M + 1]⁺ (calculated)
1H-NMR Features Expected signals: δ 8.1 (triazole), δ 3.8 (OCH3), δ 4.5 (azetidine) δ 8.2 (triazole), δ 3.8 (OCH3) δ 8.1 (triazole), δ 3.8 (OCH3) δ 8.3 (triazole), δ 5.2 (CH2-carbazole)
Lipophilicity (LogP) Estimated ~3.5 (high due to phenoxymethyl and aryl groups) ~2.1 ~2.5 ~4.0

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.